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Compound of Interest

Compound Name: Deschloroketamine

Cat. No.: B12793670

A Comparative Guide to the Metabolism of Deschloroketamine and Ketamine in Human Liver
Microsomes

For researchers, scientists, and drug development professionals, understanding the metabolic
fate of novel psychoactive substances is paramount for predicting their pharmacokinetic
profiles, potential for drug-drug interactions, and overall safety. This guide provides a
comparative analysis of the in vitro metabolism of Deschloroketamine (DCK), a dissociative
anesthetic and analogue of ketamine, with its well-studied parent compound, ketamine. The
data presented is derived from studies utilizing human liver microsomes (HLMs), a standard
model for assessing hepatic drug metabolism.

Metabolic Pathways and Key Enzymes

Both ketamine and Deschloroketamine primarily undergo phase | metabolism in the liver,
catalyzed by cytochrome P450 (CYP) enzymes. The principal metabolic pathway for both
compounds is N-demethylation, resulting in the formation of their respective primary
metabolites, norketamine and nordeschloroketamine. Subsequent hydroxylation of these
metabolites can also occur.

For ketamine, N-demethylation is predominantly mediated by CYP3A4, with contributions from
CYP2B6 and CYP2C9 at therapeutic concentrations. Other enzymes like CYP2C19 and
CYP2D6 may also play a role.
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Deschloroketamine follows a similar path of N-dealkylation and hydroxylation. However, the
absence of the chlorine atom on the phenyl ring significantly influences its interaction with
metabolic enzymes, leading to different kinetic profiles.

Quantitative Comparison of Metabolic Kinetics

The efficiency of N-demethylation by CYP2B6, a key enzyme in the metabolism of both
compounds, has been quantitatively compared. The Michaelis-Menten constant (Km),
representing the substrate concentration at half-maximal velocity, and the maximum reaction
velocity (Vmax) provide insights into the enzymatic affinity and turnover rate.

Vmax
Compound CYP Enzyme Km (pM) (pmol/min/pmol
CYP)
Deschloroketamine CYP2B6 184 83-103
Ketamine CYP2B6 <184 (Higher Affinity) 83-103

Data sourced from a comparative study on halogenated ketamine analogues|[1].

The higher Km value for Deschloroketamine indicates a lower binding affinity to CYP2B6
compared to ketamine.[1] This suggests that at lower concentrations, ketamine is metabolized
more readily by this enzyme. The Vmax values for both compounds are comparable, indicating
that once bound to the enzyme, the maximum rate of metabolism is similar.[1] This finding is
consistent with other research where low elimination of Deschloroketamine was observed in
in vitro setups, preventing a successful in vitro-in vivo extrapolation (IVIVE).[2][3]

Experimental Protocols

The following provides a representative methodology for studying the in vitro metabolism of
Deschloroketamine and ketamine in human liver microsomes.

1. Incubation with Human Liver Microsomes (HLMSs)

A typical incubation mixture would contain:
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e Pooled human liver microsomes (pHLMs) at a protein concentration of 1 mg/mL.

e The substrate (Deschloroketamine or ketamine) at various concentrations to determine
kinetic parameters (e.g., ranging from 1 uM to 1000 puM).

e Anicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system, consisting
of:

o

NADP+ (1.2 mM)

[¢]

Isocitrate (5 mM)

[e]

Isocitrate dehydrogenase (0.5 U/mL)

[e]

Magnesium chloride (MgClI2) (5 mM)
e Superoxide dismutase (200 U/mL) to prevent non-enzymatic degradation.
e Phosphate buffer (90 mM, pH 7.4) to maintain physiological pH.

The reaction is initiated by the addition of the NADPH-regenerating system after a pre-
incubation period of the other components at 37°C. The incubation is carried out for a specified
time (e.g., 60 minutes) at 37°C and is terminated by adding an ice-cold organic solvent, such
as acetonitrile, often containing an internal standard (e.g., diazepam-d5) for analytical
quantification.[4]

2. Sample Analysis

The samples are then typically centrifuged to precipitate proteins. The supernatant is collected,
evaporated to dryness, and reconstituted in a suitable solvent for analysis. The identification
and quantification of metabolites are performed using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).[4]

Visualizing the Metabolic Pathways and Workflow

The following diagrams illustrate the metabolic pathways and the experimental workflow.
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Caption: Primary metabolic pathways of Ketamine and Deschloroketamine.
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Caption: Experimental workflow for in vitro metabolism studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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